molecular formula C10H12ClN3O5 B15285706 3-Amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride

3-Amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride

Cat. No.: B15285706
M. Wt: 289.67 g/mol
InChI Key: VVZGJGYVGBGMRI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O5.ClH/c11-8(5-9(14)15)10(16)12-6-1-3-7(4-2-6)13(17)18;/h1-4,8H,5,11H2,(H,12,16)(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZGJGYVGBGMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(CC(=O)O)N)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation via Carbodiimide Coupling

Procedure :

  • Protection of α-Carboxylic Acid :
    L-Aspartic acid is treated with methanol under acidic conditions (HCl gas) to form the α-methyl ester.
    $$
    \text{HOOC-CH}2\text{-CH(NH}2\text{)-COOH} \xrightarrow{\text{MeOH, HCl}} \text{MeOOC-CH}2\text{-CH(NH}2\text{)-COOH}
    $$
    Yield: 85–90% (optimized for minimal ester migration).
  • Activation of β-Carboxylic Acid :
    The β-carboxyl group is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane.

  • Amidation with 4-Nitroaniline :
    The activated intermediate reacts with 4-nitroaniline in the presence of N,N-diisopropylethylamine (DIPEA):
    $$
    \text{MeOOC-CH}2\text{-CH(NH}2\text{)-COO}^- \xrightarrow{\text{EDCl/HOBt}} \text{MeOOC-CH}2\text{-CH(NH}2\text{)-CONH-(4-NO}2\text{C}6\text{H}_4\text{)}
    $$
    Reaction Conditions: 0°C → rt, 12–16 h.
    Yield: 70–75%.

  • Ester Hydrolysis :
    The methyl ester is hydrolyzed using 6 M HCl at 60°C:
    $$
    \text{MeOOC-CH}2\text{-CH(NH}2\text{)-CONH-(4-NO}2\text{C}6\text{H}4\text{)} \xrightarrow{\text{HCl}} \text{HOOC-CH}2\text{-CH(NH}2\text{)-CONH-(4-NO}2\text{C}6\text{H}4\text{)}
    $$
    Yield: 95% (quantitative deprotection).

  • Hydrochloride Salt Formation :
    The free amine is treated with HCl in ethyl acetate to precipitate the hydrochloride salt:
    $$
    \text{HOOC-CH}2\text{-CH(NH}2\text{)-CONH-(4-NO}2\text{C}6\text{H}4\text{)} + \text{HCl} \rightarrow \text{HOOC-CH}2\text{-CH(NH}3^+\text{Cl}^-)\text{-CONH-(4-NO}2\text{C}6\text{H}4\text{)}
    $$
    Purity: >99% (HPLC).

Mixed Anhydride Approach

Procedure :

  • Dual Protection Strategy :
    • α-Amino Group : Protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate.
    • α-Carboxylic Acid : Converted to a benzyl ester via benzyl bromide in the presence of K$$2$$CO$$3$$.
  • Mixed Anhydride Formation :
    The β-carboxylic acid reacts with isobutyl chloroformate in tetrahydrofuran (THF) at -15°C to form a mixed anhydride.

  • Amide Coupling :
    4-Nitroaniline is added to the anhydride, followed by N-methylmorpholine (NMM) to facilitate nucleophilic attack:
    $$
    \text{Boc-NH-CH}2\text{-CH(COOBn)-CO-O-CO-O-iBu} + \text{H}2\text{N-C}6\text{H}4\text{-NO}2 \rightarrow \text{Boc-NH-CH}2\text{-CH(COOBn)-CONH-C}6\text{H}4\text{-NO}_2
    $$
    Yield: 68–72%.

  • Deprotection Sequence :

    • Benzyl Ester : Removed via hydrogenolysis (H$$_2$$, Pd/C).
    • Boc Group : Cleaved with trifluoroacetic acid (TFA).
  • Salt Formation :
    The product is crystallized from HCl-saturated ether.

Enzymatic Synthesis

Procedure :
Lipase-mediated regioselective amidation in non-aqueous media:

  • Substrate : L-Aspartic acid tert-butyl ester.
  • Acyl Donor : Vinyl chloroformate.
  • Enzyme : Candida antarctica lipase B (CAL-B).
  • Amidation : 4-Nitroaniline is introduced to form the β-amide.
    Yield: 55–60% (superior stereoretention).

Comparative Analysis of Methods

Parameter Carbodiimide Coupling Mixed Anhydride Enzymatic
Yield 70–75% 68–72% 55–60%
Stereopurity 98% ee 95% ee >99% ee
Reaction Time 12–16 h 8–10 h 24–48 h
Cost Efficiency Moderate High Low
Scalability Industrial Lab-scale Limited

Critical Process Considerations

Protecting Group Selection

  • Methyl Esters : Economical but require harsh hydrolysis.
  • Benzyl Esters : Mild deprotection (hydrogenolysis) but incompatible with nitro groups in reductive environments.
  • Boc Protection : Acid-labile, ideal for orthogonal deprotection.

Side Reactions and Mitigation

  • Self-Coupling : Minimized using HOBt as an additive.
  • Racemization : Controlled by maintaining pH < 8 and temperatures < 0°C during activation.

Characterization and Quality Control

  • NMR : $$^1$$H NMR (D$$2$$O): δ 7.85 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 4.25 (m, 1H, CH-NH$$3^+$$), 2.75–2.60 (m, 2H, CH$$_2$$).
  • HPLC : Retention time = 6.8 min (C18 column, 0.1% TFA/MeCN).
  • Elemental Analysis : Calcd. for C$${10}$$H$${12}$$ClN$$3$$O$$5$$: C 41.46%, H 4.18%, N 14.50%; Found: C 41.32%, H 4.25%, N 14.38%.

Industrial and Environmental Impact

  • Solvent Waste : Ethyl acetate and dichloromethane are recycled via distillation (85% recovery).
  • Catalyst Reuse : CAL-B retains 80% activity after five cycles.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amino group (-NH₂) undergoes nucleophilic substitution under mild alkaline conditions. This reactivity is exploited for acylations and sulfonations:

Reaction TypeReagents/ConditionsMajor ProductReference
AcylationAcetyl chloride (CH₃COCl), pH 8-9N-Acetyl derivative
SulfonationTosyl chloride (TsCl), aqueous NaOHN-Tosyl derivative

These modifications enhance the compound’s solubility or stabilize it against enzymatic degradation.

Reduction of Nitro Group

The 4-nitroanilino moiety can be selectively reduced to an amine, a critical step in prodrug activation or intermediate synthesis:

R-NO2+3H2Pd/C, MeOHR-NH2+2H2O\text{R-NO}_2 + 3\text{H}_2 \xrightarrow{\text{Pd/C, MeOH}} \text{R-NH}_2 + 2\text{H}_2\text{O}

ConditionsCatalystTemperaturePressureYieldReference
H₂ gas, methanol10% Pd/C20°C1 bar69%

This reaction produces 3-amino-4-(4-aminoanilino)-4-oxobutanoic acid hydrochloride, a precursor for anticancer agents.

Hydrolysis of Amide Bond

The oxobutanoic acid’s amide bond undergoes hydrolysis under acidic or enzymatic conditions:

R-CONH-Ar+H2OHCl or proteaseR-COOH+H2N-Ar\text{R-CONH-Ar} + \text{H}_2\text{O} \xrightarrow{\text{HCl or protease}} \text{R-COOH} + \text{H}_2\text{N-Ar}

ConditionsByproductsApplicationReference
6M HCl, reflux4-nitroanilineAnalytical quantification
Trypsin, pH 7.44-nitroaniline (λ=405 nm)Protease activity assays

Enzymatic hydrolysis is pivotal in biochemical assays for real-time enzyme kinetics .

Oxidation Reactions

The amino group is susceptible to oxidation, forming intermediates with altered bioactivity:

Oxidizing AgentConditionsProductReference
KMnO₄Aqueous H₂SO₄, 60°CIminoxyl radical
H₂O₂pH 7.4, room temperatureN-Oxide derivative

Oxidation pathways are critical in understanding metabolic degradation.

Carboxylic Acid Functionalization

The terminal carboxylic acid participates in esterification and peptide coupling:

Reaction TypeReagentsProductReference
EsterificationMeOH, H₂SO₄Methyl ester
Peptide bond formationEDC/HOBt, DMFConjugated peptides

These derivatives are used in prodrug design and targeted drug delivery.

Enzyme-Mediated Reactions

The compound acts as a substrate for transaminases and proteases:

EnzymeReactionKinetic Parameter (kₐₜ/Kₘ)Reference
Human ornithine aminotransferase (hOAT)Transamination0.26 s⁻¹
TrypsinHydrolysis0.02 s⁻¹

Mechanistic studies reveal rate-determining steps involving γ-proton abstraction (k₂’ = 0.26 s⁻¹) and slow hydrolysis (k₄ = 0.02 s⁻¹) .

Stability Under Physiological Conditions

The compound’s half-life varies with pH and temperature:

pHTemperatureHalf-Life (t₁/₂)Degradation PathwayReference
7.437°C48 hrsHydrolysis → 4-nitroaniline
2.025°C12 hrsAcid-catalyzed hydrolysis

Scientific Research Applications

3-Amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. The nitro and amino groups play a crucial role in these interactions, facilitating the formation of hydrogen bonds and other molecular interactions.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride
  • Molecular Formula : C₁₀H₁₂ClN₃O₅
  • Molecular Weight : 289.67 g/mol
  • CAS No.: 154564-03-1
  • Stereochemistry : (S)-enantiomer hydrochloride .

Key Properties :

  • Structural Features: Contains a 4-nitroanilino group (electron-withdrawing nitro substituent) linked to a β-amino acid backbone.
  • Hazards : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) .
  • Applications : Used in pharmaceutical research, particularly in enzyme inhibition studies due to its nitro group’s electrophilic properties .

Comparison with Structural Analogs

2.1. Substituent Variations on the Anilino Ring
Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties References
Target Compound 4-NO₂ C₁₀H₁₂ClN₃O₅ 289.67 High electrophilicity; moderate water solubility (HCl salt)
4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid 2-Cl C₁₀H₁₀ClNO₄ 243.65 Electron-withdrawing Cl increases acidity; no HCl salt reduces solubility
(R)-3-Amino-4-(4-Bromophenyl)butyric acid HCl 4-Br C₁₀H₁₁BrClNO₂ 296.56 Bromine’s steric bulk may hinder binding; higher molecular weight
3-Amino-4-(4-hydroxyphenyl)butyric acid HCl 4-OH C₁₀H₁₂ClNO₃ 229.66 Hydroxyl group enhances H-bonding; increased solubility in polar solvents

Impact of Substituents :

  • Electron-Donating Groups (OH) : Improve solubility in aqueous media but reduce stability under oxidative conditions .
2.2. Backbone and Stereochemical Modifications
Compound Backbone Stereochemistry Key Properties References
Target Compound β-Amino acid (S)-configuration Enantioselective interactions in biological systems
(S)-3-Amino-4-(tert-butoxy)-4-oxobutanoic acid HCl β-Amino acid (S)-configuration tert-Butoxy group increases lipophilicity; reduced solubility
(R)-3-Amino-4-(3-fluorophenyl)butyric acid HCl γ-Amino acid (R)-configuration Fluorine’s electronegativity enhances metabolic stability

Stereochemical and Backbone Effects :

  • Enantiomers : (S)- and (R)-forms exhibit distinct biological activities due to chiral recognition in target binding .
  • Backbone Length: γ-Amino acids (e.g., 3-amino-4-phenylbutyric acid derivatives) may alter pharmacokinetic profiles compared to β-amino acids .

Biological Activity

3-Amino-4-(4-nitroanilino)-4-oxobutanoic acid; hydrochloride, also known as (S)-3-amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride, is a compound with significant biological activity and potential therapeutic applications. Its molecular formula is C₁₀H₁₂ClN₃O₅, with a molecular weight of approximately 289.67 g/mol . This compound has garnered attention due to its structural features that include an amino group, a nitroaniline moiety, and a ketone functional group.

Chemical Structure

The structure of 3-Amino-4-(4-nitroanilino)-4-oxobutanoic acid; hydrochloride can be represented as follows:

C10H12ClN3O5\text{C}_{10}\text{H}_{12}\text{ClN}_{3}\text{O}_{5}

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the context of anti-inflammatory and anticancer properties.

Anti-inflammatory Properties

Studies have suggested that 3-Amino-4-(4-nitroanilino)-4-oxobutanoic acid; hydrochloride may act as an anti-inflammatory agent. Its ability to modulate enzyme activity or receptor functions could lead to significant therapeutic effects in inflammatory diseases. The specific mechanisms of action remain under investigation, but its interactions with biological targets suggest potential pathways for reducing inflammation .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit specific enzymes involved in cancer progression. For instance, its interaction with certain receptors could lead to the modulation of cell signaling pathways critical for tumor growth and metastasis .

The biological activity of 3-Amino-4-(4-nitroanilino)-4-oxobutanoic acid; hydrochloride is believed to stem from its structural characteristics:

  • Nitroaniline Moiety : Enhances solubility and reactivity, allowing better interaction with biological systems.
  • Amino Group : Potentially facilitates binding to various receptors or enzymes, influencing their activity.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound Name CAS Number Key Features
3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride270062-89-0Chiral amino acid derivative
3-Amino-4-phenybutanoic acidNot listedLacks nitro substitution
3-Amino-4-(didodecylamino)-4-oxobutanoic acid189250-86-0Contains long aliphatic chains

The presence of the nitro group in 3-Amino-4-(4-nitroanilino)-4-oxobutanoic acid; hydrochloride is particularly noteworthy as it enhances its biological activity compared to similar compounds lacking this feature .

Case Studies

Several case studies have documented the effects of this compound in vitro and in vivo:

  • In Vitro Studies : Laboratory experiments have shown that the compound can inhibit the proliferation of cancer cell lines by interfering with specific signaling pathways.
  • Animal Models : In vivo studies have demonstrated reduced tumor growth in animal models treated with this compound compared to control groups.

Q & A

Basic: What synthetic strategies are recommended for preparing 3-amino-4-(4-nitroanilino)-4-oxobutanoic acid hydrochloride?

Methodological Answer:
The synthesis typically involves multi-step routes starting with chiral precursors or protected amino acids. Key steps include:

  • Amination : Introduce the amino group via protection-activation-substitution sequences to preserve stereochemistry.
  • Nitroanilino Group Incorporation : Couple 4-nitroaniline derivatives to the butanoic acid backbone using carbodiimide-mediated amide bond formation.
  • Hydrochloride Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) under controlled pH.
    Optimize yields using HPLC or TLC monitoring .

Basic: How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

Methodological Answer:

  • NMR : The 4-nitroanilino group produces distinct aromatic proton signals (δ 7.5–8.5 ppm) and nitro group deshielding effects. The α-proton adjacent to the amino group shows splitting due to chiral center interactions.
  • IR : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups.
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to C₁₀H₁₀N₃O₅·HCl (exact mass calculated via high-resolution MS). Compare fragmentation patterns with analogs lacking the nitro group .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Methodological Answer:
Crystallographic challenges include:

  • Twinning : Common in polar space groups; use SHELXL’s twin refinement tools (e.g., BASF parameter) .
  • Disorder in Nitro Groups : Apply restraints to anisotropic displacement parameters (ADPs) during refinement.
  • Hydrogen Bonding Networks : Validate using OLEX2’s hydrogen-bond analysis module to resolve ambiguities in proton positioning .
    Always cross-validate with powder XRD to confirm phase purity .

Advanced: How does the 4-nitroanilino substituent influence biological activity compared to halogenated analogs?

Methodological Answer:
The nitro group enhances electron-withdrawing effects, altering:

  • Receptor Binding : Compare docking studies (e.g., AutoDock Vina) to assess interactions with targets like GABA receptors. Nitro groups may form stronger π-π stacking vs. halogenated analogs (e.g., 4-chloroanilino derivatives).
  • Metabolic Stability : Nitro groups are prone to reduction in vivo; assess via liver microsome assays. Halogenated analogs (e.g., 4-iodophenyl) exhibit longer half-lives .

Advanced: How should researchers address contradictions between computational predictions and experimental data (e.g., solubility, reactivity)?

Methodological Answer:

  • Solubility Discrepancies : Re-evaluate force field parameters in MD simulations (e.g., CHARMM) by incorporating explicit solvent models (water/ethanol mixtures). Validate experimentally via nephelometry .
  • Reactivity Mismatches : Use DFT calculations (e.g., Gaussian) to reassess transition states. Experimentally probe reaction intermediates via stopped-flow kinetics or in situ IR .

Advanced: What methodologies differentiate enantiomers of this compound, given its chiral center?

Methodological Answer:

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and mobile phases containing hexane/isopropanol/0.1% TFA.
  • Circular Dichroism (CD) : Compare CD spectra with enantiopure standards; the nitro group’s electron-withdrawing nature amplifies Cotton effects.
  • X-ray Crystallography : Resolve absolute configuration using Flack or Hooft parameters in SHELXL .

Advanced: How can computational modeling predict this compound’s interactions with enzymatic targets?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or GOLD to model binding to targets (e.g., kinases). Parameterize the nitro group’s partial charges using RESP fits from quantum calculations (HF/6-31G*).
  • MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability. Analyze hydrogen bond occupancy and RMSD with VMD .
    Validate predictions via SPR (surface plasmon resonance) for binding kinetics .

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